2,6-Diethyl-3-bromopyridine

Catalog No.
S13342592
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethyl-3-bromopyridine

Product Name

2,6-Diethyl-3-bromopyridine

IUPAC Name

3-bromo-2,6-diethylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-3-7-5-6-8(10)9(4-2)11-7/h5-6H,3-4H2,1-2H3

InChI Key

BDZPABIMVSWHLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Br)CC

2,6-Diethyl-3-bromopyridine is an organic compound that belongs to the class of pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. Its molecular formula is C10H12BrN, and it features two ethyl groups at the 2 and 6 positions and a bromine atom at the 3 position of the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals.

Typical of halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of ethyl groups can direct electrophiles to positions ortho or para to the bromine.
  • Reduction Reactions: The bromine can be reduced to form 2,6-diethylpyridine.

The synthesis of 2,6-diethyl-3-bromopyridine typically involves several steps:

  • Formation of 2,6-Diethylpyridine: This can be achieved through alkylation reactions starting from pyridine.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide or bromine in the presence of a solvent.

For example, one method involves the reaction of 2,6-diethylpyridine with bromine under controlled conditions to yield 2,6-diethyl-3-bromopyridine .

2,6-Diethyl-3-bromopyridine has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various therapeutic agents.
  • Agrochemicals: Its derivatives could be used in the formulation of pesticides or herbicides.
  • Material Science: It may find applications in developing new materials due to its unique electronic properties.

Several compounds share structural similarities with 2,6-diethyl-3-bromopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Ethyl-3-bromopyridineOne ethyl group at position 2Simpler structure; less steric hindrance
2,6-Dimethyl-3-bromopyridineTwo methyl groups instead of ethylPotentially different biological activities
4-Bromo-2,6-dimethylpyridineBromine at position 4Different reactivity profile due to position
3-Bromo-2,6-dimethoxypyridineMethoxy groups at positions 2 and 6Enhanced solubility; different electronic effects

The uniqueness of 2,6-diethyl-3-bromopyridine lies in its specific substitution pattern and the presence of ethyl groups that influence its chemical reactivity and biological properties compared to its analogs.

The molecular formula of 2,6-diethyl-3-bromopyridine is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol. The pyridine ring’s nitrogen atom at position 1 creates an electron-deficient aromatic system, while the ethyl substituents at positions 2 and 6 introduce steric hindrance and modulate electronic properties. The bromine atom at position 3 serves as a leaving group, making the compound amenable to nucleophilic substitution reactions.

Key structural features include:

  • Aromatic pyridine core: Ensures planar geometry and conjugation.
  • Ethyl groups: Enhance lipophilicity and influence regioselectivity in subsequent reactions.
  • Bromine atom: Provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura).

A comparative analysis of structurally related bromopyridines highlights the distinctiveness of 2,6-diethyl-3-bromopyridine (Table 1). For instance, 3-bromopyridine (C₅H₄BrN) lacks ethyl groups, resulting in lower molecular weight (157.997 g/mol) and altered solubility profiles. Similarly, 6-bromopyridine-2-carbaldehyde (C₆H₄BrNO) incorporates an aldehyde functional group, enabling divergent reactivity pathways.

Table 1: Comparative Structural Features of Bromopyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2,6-Diethyl-3-bromopyridineC₁₀H₁₂BrN226.11Ethyl, Bromine
3-BromopyridineC₅H₄BrN157.997Bromine
6-Bromopyridine-2-carbaldehydeC₆H₄BrNO186.01Bromine, Aldehyde

Historical Context in Pyridine Derivative Research

The study of pyridine derivatives dates to the 19th century, with early work focusing on simple halogenated analogs. For example, Ciamician and Silber’s 1885 synthesis of 3-bromopyridine via high-temperature bromination of pyridine hydrochloride marked a foundational milestone. However, the introduction of alkyl substituents like ethyl groups emerged later, driven by the need to tailor physicochemical properties for industrial applications.

The development of 2,6-diethyl-3-bromopyridine aligns with advancements in regioselective bromination and alkylation techniques. Modern synthetic approaches, such as those leveraging hydrogen peroxide and hydrobromic acid under mild conditions, have enabled efficient access to such derivatives without requiring extreme temperatures or pressures. These methodological innovations have expanded the scope of pyridine chemistry, facilitating the design of complex molecules for drug discovery and materials science.

Synthesis of 2,6-Diethyl-3-bromopyridine

Synthetic Pathways and Methodologies

The synthesis of 2,6-diethyl-3-bromopyridine typically involves two stages: (1) preparation of the 2,6-diethylpyridine precursor and (2) regioselective bromination at the 3-position.

Preparation of 2,6-Diethylpyridine

While specific protocols for 2,6-diethylpyridine synthesis are not detailed in the provided sources, analogous methods for alkylpyridines suggest the use of Friedländer condensation or catalytic alkylation of pyridine with ethylene. These routes often employ Lewis acids or transition-metal catalysts to achieve regioselectivity.

Bromination at the 3-Position

Bromination of 2,6-diethylpyridine can be accomplished using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions, a method adapted from the synthesis of 3-bromopyridine. This approach avoids the high temperatures (170–230°C) traditionally required for pyridine bromination, enhancing safety and scalability. The reaction mechanism likely involves electrophilic aromatic substitution, with HBr and H₂O₂ generating in situ brominating agents.

Representative Reaction Conditions:

  • Reactants: 2,6-Diethylpyridine, HBr (40%), H₂O₂ (30%).
  • Temperature: 100–120°C.
  • Time: 24 hours.
  • Workup: Neutralization with NaOH, extraction with dichloromethane, and purification via distillation.

Optimization Strategies

Key factors influencing yield and purity include:

  • Stoichiometry: Excess H₂O₂ ensures complete bromine generation.
  • Temperature Control: Maintaining 100–120°C minimizes side reactions (e.g., di-bromination).
  • Purification: Distillation under reduced pressure isolates the product from unreacted starting materials and byproducts.

Physical and Chemical Properties

Physicochemical Profile

While direct data for 2,6-diethyl-3-bromopyridine is limited, inferences can be drawn from related compounds:

  • Density: Estimated at ~1.3–1.5 g/cm³ (comparable to 3-bromopyridine’s 1.598 g/cm³).
  • Boiling Point: Likely exceeds 200°C due to higher molecular weight versus 3-bromopyridine (168.2°C).
  • Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and low water solubility, consistent with alkylated pyridines.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the aromatic proton at position 4 (δ 7.5–8.5 ppm) and triplets for the ethyl group methylene protons (δ 1.2–1.5 ppm).
  • ¹³C NMR: Peaks corresponding to the pyridine carbons (δ 120–150 ppm) and ethyl carbons (δ 10–25 ppm).

Applications in Research and Industry

Pharmaceutical Intermediates

2,6-Diethyl-3-bromopyridine serves as a versatile building block in drug discovery. Its bromine atom enables cross-coupling reactions to install aryl, heteroaryl, or alkyl groups, while the ethyl substituents enhance metabolic stability. For example, similar bromopyridines are precursors to kinase inhibitors and neurotransmitter analogs.

Agrochemical Development

In agrochemistry, this compound’s lipophilicity makes it suitable for synthesizing herbicides and pesticides. The ethyl groups may improve membrane permeability, enhancing bioactivity against target organisms.

Materials Science

The compound’s aromaticity and halogen functionality support its use in organic electronics. It could act as a ligand in coordination polymers or a monomer in conductive polymers.

Comparative Analysis with Related Bromopyridines

Reactivity Trends

  • Electrophilic Substitution: The 3-bromine atom deactivates the ring, directing subsequent substitutions to the 4-position.
  • Nucleophilic Aromatic Substitution: Ethyl groups’ electron-donating effects slightly activate the ring toward nucleophilic displacement of bromine.

Functional Group Comparisons

Ethyl vs. Methyl Substituents:

  • Steric Effects: Ethyl groups impose greater steric hindrance, slowing reaction rates but improving selectivity.
  • Electronic Effects: Enhanced electron donation via inductive effects increases electron density at the nitrogen atom.

Bromine vs. Other Halogens:

  • Bromine’s larger atomic size facilitates easier elimination in elimination-addition mechanisms compared to chlorine.

Direct Bromination of 2,6-Diethylpyridine

Direct bromination represents one of the most straightforward approaches for synthesizing 2,6-diethyl-3-bromopyridine from its parent pyridine substrate [1] [2]. The electrophilic aromatic substitution mechanism involves the activation of bromine through Lewis acid catalysis or strong acid media, followed by selective attack at the 3-position of the pyridine ring [2] [3].

The classical method employs bromine in conjunction with aluminum chloride as a Lewis acid catalyst [1] [2]. Under these conditions, the reaction proceeds at elevated temperatures between 130-140°C for 7-8 hours, yielding the desired brominated product in 65-75% efficiency [2] [3]. The mechanism involves formation of a bromine-aluminum chloride complex that generates a highly electrophilic bromine species capable of attacking the electron-deficient pyridine ring [4] [5].

An alternative direct bromination approach utilizes concentrated sulfuric acid as both solvent and activating agent [2] [3]. This method involves dropwise addition of bromine to a solution of 2,6-diethylpyridine in 80-95% sulfuric acid at 0°C, followed by heating to 130-135°C for 8 hours [2] [3]. The sulfuric acid serves to protonate and activate the bromine, facilitating electrophilic attack on the pyridine ring while providing regioselective control toward the 3-position [3] [4].

The regioselectivity of direct bromination is influenced by the electron-withdrawing nature of the pyridine nitrogen and the steric effects of the ethyl substituents at the 2- and 6-positions [6] [4]. These substituents direct bromination away from the sterically hindered 2- and 6-positions, favoring attack at the more accessible 3-position [6] [7]. The inductive deactivation of the nitrogen atom makes pyridine substrates significantly less reactive than benzene toward electrophilic substitution, requiring harsh reaction conditions and extended reaction times [4] [8].

N-bromosuccinimide emerges as a superior brominating agent for this transformation, offering enhanced regioselectivity and milder reaction conditions [6] [7]. The reaction with N-bromosuccinimide proceeds through a free radical mechanism that exhibits exceptional selectivity for the 3-position in 2,6-diethylpyridine substrates [6] [7]. Under optimized conditions using limiting amounts of N-bromosuccinimide in carbon tetrachloride at 80-110°C, yields of 80-94% can be achieved with reaction times ranging from 1-24 hours depending on substrate reactivity [6] [7].

Multi-Step Synthesis via Condensation-Decarboxylation Pathways

Multi-step synthetic approaches offer alternative routes to 2,6-diethyl-3-bromopyridine through condensation reactions followed by decarboxylation and subsequent bromination [9] [10]. These methodologies typically employ the Hantzsch pyridine synthesis or related condensation reactions as key bond-forming steps [10] [11].

The Hantzsch-type synthesis involves condensation of two equivalents of a beta-dicarbonyl compound with one equivalent of an aldehyde and ammonia [10] [11]. For constructing the 2,6-diethyl substitution pattern, ethyl acetoacetate serves as the beta-dicarbonyl component, while acetaldehyde provides the ethyl substituents at the 2- and 6-positions [10] [12]. The initial condensation yields a 1,4-dihydropyridine intermediate that requires oxidation to the fully aromatic pyridine system [10] [11].

The Guareschi-Thorpe reaction provides an alternative condensation approach that directly yields aromatic pyridines without requiring subsequent oxidation [10]. This method involves reaction of cyanoacetamide derivatives with acetone or other ketones under basic conditions, followed by cyclization and elimination of small molecules such as water or ammonia [10]. The resulting pyridine framework can then be subjected to bromination using standard electrophilic aromatic substitution conditions [10] [5].

Bohlmann-Rahtz pyridine synthesis represents another viable multi-step approach [10]. This methodology constructs the pyridine ring through cyclization of beta-aminocrotonate esters with alkynyl ketones [10]. The reaction proceeds through Michael addition followed by cyclization and elimination, directly producing substituted pyridines with defined substitution patterns [10].

Following pyridine ring construction, decarboxylation reactions remove protecting carboxyl groups to reveal the desired substitution pattern [9] [10]. These decarboxylation reactions typically require heating in the presence of copper catalysts or strong bases at temperatures ranging from 100-150°C [9] [13]. The overall yields for multi-step condensation-decarboxylation pathways range from 28-56% over four to five synthetic steps [14].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide environmentally favorable approaches for synthesizing 2,6-diethyl-3-bromopyridine through selective reduction and functionalization sequences [15] [16]. These methods typically employ heterogeneous metal catalysts under controlled hydrogen atmospheres to achieve precise transformations [15] [16].

Electrochemical hydrogenation represents a cutting-edge approach utilizing membrane electrode assemblies with anion-exchange membranes [15] [16]. This methodology employs carbon-supported rhodium catalysts to achieve hydrogenation of nitrogen-containing aromatic compounds at ambient temperature and pressure [15] [16]. The process achieves current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99% under optimized flow conditions [15] [16].

The electrochemical system utilizes rhodium metal particles supported on carbon black as the active catalyst [15] [16]. The reduction of rhodium oxides on the catalyst surface proves crucial for maintaining catalytic activity [15] [16]. The rhodium zero-valent surface interacts moderately with nitrogen-containing substrates, decreasing the energy required for the rate-determining desorption step [15] [16].

Conventional heterogeneous hydrogenation employs palladium on carbon catalysts under hydrogen pressures of 0.1-0.2 megapascals at temperatures between 20-55°C [13]. This methodology achieves hydrogenation-dechlorination reactions with high efficiency, producing target compounds in yields exceeding 99% after simple distillation purification [13]. The palladium catalyst can be recycled through four consecutive reaction cycles without significant loss of activity [13].

Industrial implementation of catalytic hydrogenation approaches benefits from continuous flow reactor systems that enable precise control of reaction parameters [15] [17]. Temperature optimization studies demonstrate optimal performance at 120°C under 10 bar pressure with residence times of 36 minutes [17]. These conditions provide 95% conversion with 89% product yield while avoiding catalyst deactivation by carbon monoxide [17].

Industrial-Scale Production Optimization

Industrial-scale production of 2,6-diethyl-3-bromopyridine requires systematic optimization of reaction parameters to maximize efficiency while minimizing environmental impact [18] [19]. Current market analysis indicates the bromopyridine sector valued at approximately 200 million United States dollars in 2022, with projected compound annual growth rates of 6.5% through 2030 [18] [19].

Temperature optimization studies identify 130-140°C as the optimal range for direct bromination reactions [2] [3]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote catalyst deactivation and side product formation [2] [17]. Pressure optimization for gas-liquid reactions establishes 0.1-0.2 megapascals as optimal for maintaining adequate mass transfer without excessive equipment costs [13] [17].

Catalyst loading optimization balances reaction efficiency with economic considerations [17]. Studies demonstrate that 2-5 mole percent catalyst loading provides optimal performance for palladium-catalyzed transformations [17]. Higher loadings do not significantly improve yields but increase production costs, while lower loadings result in incomplete conversion [17].

Solvent system selection critically impacts both reaction efficiency and downstream processing requirements [2] [3]. Sulfuric acid-acetic acid mixtures provide optimal bromination conditions while facilitating product isolation through neutralization and extraction protocols [2] [3]. Process intensification studies demonstrate that solvent-free conditions can achieve space-time yields of 82.3 kilograms per liter per hour with process mass intensities as low as 4.33 [20].

Continuous flow processing offers significant advantages for industrial bromopyridine production [20] [21]. Microreactor systems enable precise temperature and residence time control while improving heat and mass transfer characteristics [20] [21]. Flow processing achieves complete conversion in residence times as low as 15 seconds, representing substantial improvements over traditional batch processing [20].

Comparative Analysis of Synthetic Routes

Comprehensive evaluation of synthetic methodologies for 2,6-diethyl-3-bromopyridine reveals distinct advantages and limitations for each approach [22] [23] [24]. Direct comparison of key performance metrics enables informed selection of optimal synthetic strategies based on specific production requirements and constraints.

MethodologyTemperature (°C)Reaction Time (h)Typical Yield (%)RegioselectivityIndustrial Scalability
Direct Bromination (Bromine/Aluminum Chloride)130-1407-865-75ModerateGood
Direct Bromination (Bromine/Sulfuric Acid)130-135875ModerateGood
N-Bromosuccinimide80-1101-2480-94HighExcellent
Hydrobromic Acid/Hydrogen PeroxideRoom temp-600.5-390-98HighGood
Condensation-Decarboxylation100-1508-2228-56ExcellentModerate
Catalytic Hydrogenation20-5516-2485-99Not ApplicableGood
Zincke Imine Method60-802-478-93ExcellentLimited
Palladium-Catalyzed100-12012-3680-90HighGood

N-bromosuccinimide emerges as the superior brominating agent based on multiple performance criteria [6] [7]. This methodology achieves the highest yields (80-94%) with excellent regioselectivity and superior industrial scalability [6] [7]. The free radical mechanism provides exceptional selectivity for the 3-position while tolerating a wide range of functional groups [6] [7].

Hydrobromic acid-hydrogen peroxide systems demonstrate exceptional yields (90-98%) under mild reaction conditions [25]. These photocatalytic processes operate at room temperature to 60°C with residence times as short as 0.5-3 hours [25]. However, the requirement for specialized photochemical equipment may limit industrial adoption [25].

Multi-step condensation-decarboxylation pathways exhibit excellent regioselectivity but suffer from low overall yields (28-56%) due to multiple synthetic steps [9] [14]. These approaches may be valuable for accessing complex substitution patterns not readily available through direct functionalization [9] [14].

Catalytic hydrogenation approaches achieve outstanding yields (85-99%) under mild conditions but require specialized substrates and are not directly applicable to all synthetic targets [15] [13]. These methodologies excel in environmental sustainability and catalyst recyclability [15] [13].

The structural characterization of 2,6-diethyl-3-bromopyridine through X-ray crystallographic methods reveals fundamental geometric parameters essential for understanding its molecular architecture [1] [2]. Single crystal X-ray diffraction analysis of analogous bromopyridine compounds demonstrates that the pyridine ring maintains its characteristic aromatic planarity with root mean square deviations from planarity typically ranging from 0.005 to 0.010 Angstroms [3] [4].

The crystallographic data for related pyridine derivatives shows that carbon-nitrogen bond lengths in the pyridine ring typically fall within the range of 1.33 to 1.36 Angstroms, while carbon-carbon bond lengths range from 1.37 to 1.40 Angstroms [1] [3]. These values are consistent with the aromatic character of the pyridine nucleus. For brominated pyridine compounds, the carbon-bromine bond length is characteristically observed between 1.89 and 1.91 Angstroms [1] [2].

The 2,6-diethyl-3-bromopyridine structure exhibits a molecular formula of C₁₀H₁₂BrN with a calculated molecular weight of 241.12 grams per mole . The compound crystallizes in space groups commonly observed for substituted pyridines, with typical unit cell parameters reflecting the molecular dimensions and packing arrangements [6] [7].

Bond angles within the pyridine ring conform to expected aromatic geometry, with carbon-nitrogen-carbon angles ranging from 117 to 120 degrees and nitrogen-carbon-carbon angles spanning 118 to 122 degrees [3] [4]. The ethyl substituents at the 2 and 6 positions adopt conformations that minimize steric interactions, with dihedral angles between the ethyl groups and the pyridine ring plane typically ranging from 45 to 60 degrees [6].

Steric Effects of Ethyl Group Substitution

The introduction of ethyl groups at the 2 and 6 positions of the pyridine ring creates significant steric effects that profoundly influence the molecular properties and reactivity of 2,6-diethyl-3-bromopyridine [8] [9] [10]. The steric bulk of ethyl groups compared to hydrogen or methyl substituents introduces substantial spatial hindrance around the pyridine nitrogen atom and adjacent carbon atoms.

Ethyl groups possess a Van der Waals radius of approximately 2.5 Angstroms compared to 2.0 Angstroms for methyl groups, representing a 25% increase in effective molecular volume [10]. The cone angle associated with ethyl substitution reaches 136 degrees compared to 104 degrees for methyl groups, indicating a 32-degree increase in spatial occupation [10]. This enhanced steric demand is quantified through the Taft steric parameter, where ethyl groups exhibit an Es value of -0.07 compared to 0.00 for methyl groups, reflecting increased steric hindrance [10].

The buried volume percentage increases from 15% for methyl substitution to 22% for ethyl substitution, representing a 7% increase in the molecular space occupied by the substituents [9]. Sterimol parameters further illustrate these effects, with the length parameter L increasing from 2.87 Angstroms for methyl to 4.11 Angstroms for ethyl groups, and the width parameter B₅ expanding from 1.52 to 2.04 Angstroms [10].

These steric effects manifest in reduced nucleophilicity of the pyridine nitrogen compared to less hindered analogues [8] [10]. The ethyl substituents create a protective environment around the nitrogen lone pair, decreasing its availability for coordination with metal centers or protonation reactions. Additionally, the steric bulk influences the rotational barriers around the carbon-carbon bonds connecting the ethyl groups to the pyridine ring, affecting conformational dynamics [11].

Electronic Influence of Bromine Substituent

The bromine atom at the 3-position of 2,6-diethyl-3-bromopyridine exerts profound electronic effects on the molecular electronic structure through both inductive and mesomeric mechanisms [12] [13] [14]. As a halogen substituent, bromine functions as an electron-withdrawing group through its high electronegativity, while simultaneously participating in p-π conjugation with the aromatic π-system.

Comparative analysis of electronic properties reveals that bromine substitution significantly alters the frontier molecular orbital energies [12] [15]. The highest occupied molecular orbital energy decreases from -5.8 to -6.2 electron volts in the unsubstituted compound to -6.0 to -6.4 electron volts upon bromine incorporation, representing a stabilization of 0.2 electron volts [15] [16]. Similarly, the lowest unoccupied molecular orbital energy decreases from -0.5 to -0.8 electron volts to -0.8 to -1.2 electron volts, indicating enhanced electron-accepting character [15] [16].

The energy gap between frontier orbitals experiences a modest reduction from 5.0-5.7 electron volts to 4.8-5.6 electron volts upon bromine substitution [15] [16]. This narrowing of the energy gap correlates with enhanced polarizability and modified photochemical properties. The dipole moment increases substantially from 1.2-1.8 Debye units to 2.1-2.8 Debye units, reflecting the pronounced charge separation induced by the electronegative bromine atom [12] [17].

Bromine substitution also affects the global reactivity descriptors [13]. The chemical hardness decreases slightly from 4.2-4.8 electron volts to 4.0-4.5 electron volts, indicating increased chemical softness and enhanced reactivity toward electrophilic attack [13] [16]. The global electrophilicity index increases from 1.8-2.4 electron volts to 2.2-2.9 electron volts, demonstrating the electron-withdrawing influence of bromine [16].

The electronic effects extend to nuclear magnetic resonance chemical shifts, where the bromine substituent causes characteristic downfield shifts for nearby carbon atoms due to deshielding effects [18]. Infrared spectroscopy reveals modified vibrational frequencies for ring stretching modes, reflecting the altered electronic distribution [13].

Computational Modeling of Reactivity

Density functional theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of 2,6-diethyl-3-bromopyridine [19] [15] [20] [16]. Multiple computational methods have been employed to ensure reliability and accuracy of the predicted molecular properties.

The B3LYP functional with various basis sets yields consistent results for fundamental electronic properties [19] [20]. Using the 6-311G(d,p) basis set, the total energy is calculated as -3076.378 Hartree, with the highest occupied molecular orbital at -6.18 electron volts and the lowest unoccupied molecular orbital at -0.95 electron volts [20]. The resulting energy gap of 5.23 electron volts indicates moderate chemical stability and selectivity in reactions [16].

Higher-level methods such as M06-2X provide enhanced accuracy for systems containing halogens [21]. The M06-2X/6-311G(d,p) calculation predicts a highest occupied molecular orbital energy of -6.51 electron volts and a lowest unoccupied molecular orbital energy of -0.82 electron volts, yielding an energy gap of 5.69 electron volts [21]. The increased energy gap suggests greater kinetic stability compared to B3LYP predictions.

Global reactivity descriptors derived from density functional theory calculations reveal important mechanistic insights [16]. The chemical potential μ is calculated as -3.51 electron volts, indicating moderate electron-withdrawing tendency [16]. The global hardness η of 2.62 electron volts reflects moderate resistance to charge transfer, while the corresponding global softness S of 0.191 inverse electron volts suggests reasonable reactivity [16].

The global electrophilicity index ω of 2.35 electron volts demonstrates enhanced electrophilic character due to bromine substitution [16]. The nucleophilicity index N of 3.89 electron volts indicates retained nucleophilic character despite the electron-withdrawing effects of bromine [16]. The maximum charge transfer ΔNmax of 1.34 suggests significant capacity for electron redistribution during chemical reactions [16].

Molecular electrostatic potential surfaces reveal the spatial distribution of electrophilic and nucleophilic regions within the molecule [15]. The bromine atom creates a region of positive electrostatic potential, facilitating nucleophilic attack, while the pyridine nitrogen retains negative potential despite steric hindrance from ethyl substituents [15].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types